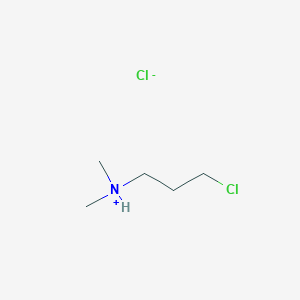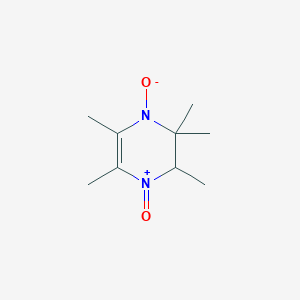
2,3-Dihydro-2,2,3,5,6-pentamethylpyrazine 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-2,2,3,5,6-pentamethylpyrazine 1,4-dioxide, commonly known as PQQ, is a redox cofactor that is involved in various biological functions. It was first discovered in 1979 as a growth factor for bacteria, and its importance in human health has been recognized only recently. PQQ is found in various food sources, including fermented soybeans, parsley, green peppers, kiwifruit, and green tea.
作用机制
PQQ acts as a redox cofactor and can participate in both one-electron and two-electron transfer reactions. It can also activate various signaling pathways, including the Nrf2 pathway, which regulates the expression of antioxidant and detoxification genes. PQQ can also activate the AMPK pathway, which plays a role in energy metabolism and mitochondrial biogenesis.
生化和生理效应
PQQ has been shown to have various biochemical and physiological effects. It can reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. PQQ can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PQQ has been found to improve cognitive function and memory in animal studies. It can also improve energy metabolism and increase endurance in humans.
实验室实验的优点和局限性
One advantage of using PQQ in lab experiments is its stability and solubility in water. PQQ can also be easily synthesized or obtained from natural sources. However, one limitation of using PQQ in lab experiments is its high cost compared to other antioxidants.
未来方向
There are several future directions for PQQ research. One direction is to investigate the potential of PQQ in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study the effects of PQQ on exercise performance and muscle function. PQQ's potential as a therapeutic agent for metabolic disorders such as diabetes and obesity also needs further investigation. Additionally, the safety and efficacy of PQQ supplementation in humans need to be studied in more detail.
Conclusion
In conclusion, PQQ is a redox cofactor that has been shown to have various health benefits. It can reduce oxidative stress, inflammation, and improve energy metabolism. PQQ has potential therapeutic applications in neurodegenerative diseases, metabolic disorders, and exercise performance. However, more research is needed to fully understand the mechanism of action and safety and efficacy of PQQ supplementation in humans.
合成方法
PQQ can be synthesized chemically or biologically. The chemical synthesis involves the reaction of 2,3,5,6-tetramethylpyrazine with nitrosylsulfuric acid to form PQQ. The biological synthesis involves the use of microorganisms such as Gluconobacter oxydans, which can produce PQQ through the oxidation of glucose.
科学研究应用
PQQ has been extensively studied for its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. PQQ has also been found to promote mitochondrial biogenesis, which is the process of creating new mitochondria in cells. Mitochondria are the powerhouses of cells and play a crucial role in energy production.
属性
CAS 编号 |
152860-44-1 |
|---|---|
产品名称 |
2,3-Dihydro-2,2,3,5,6-pentamethylpyrazine 1,4-dioxide |
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h8H,1-5H3 |
InChI 键 |
KVGDVPUGHRDXQN-UHFFFAOYSA-N |
SMILES |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
规范 SMILES |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



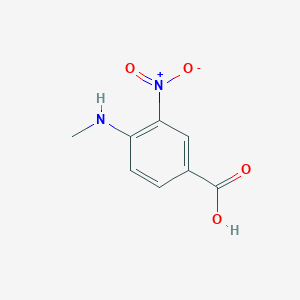
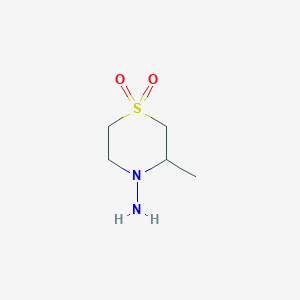
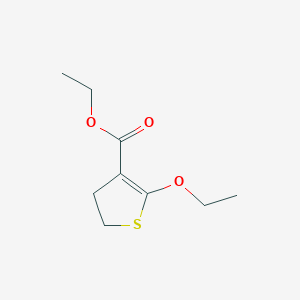
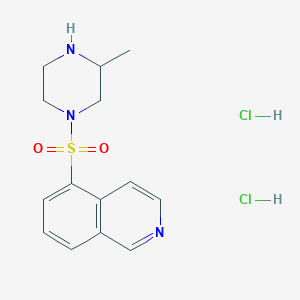
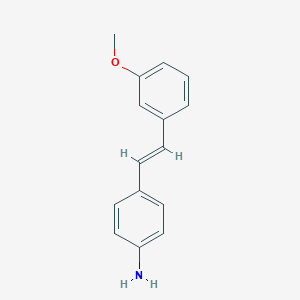
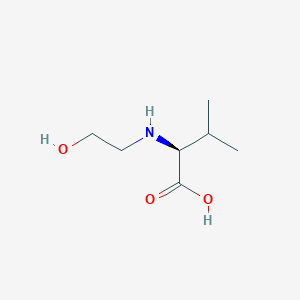
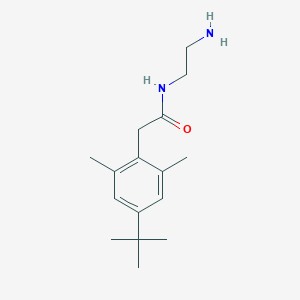
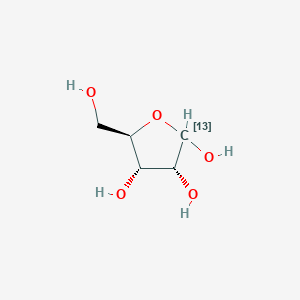
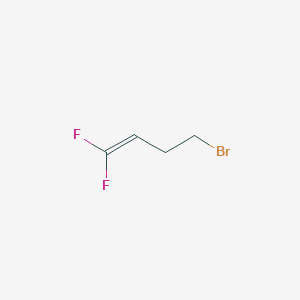
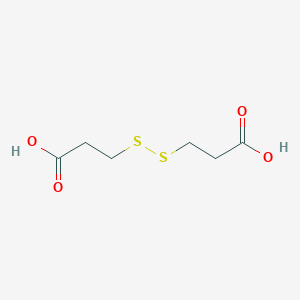
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)


